

# A Technical Guide to Hepasor: History, Preclinical Development, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | hepasor  |           |
| Cat. No.:            | B1167786 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide provides an in-depth overview of **Hepasor**, a drug developed in Cameroon for the treatment of viral hepatitis. The active components of **Hepasor** are a mixture of protoberberine alkaloids derived from the plant Enantia chlorantha. This document consolidates the available scientific and historical data on **Hepasor**, focusing on its development, preclinical evaluation, and the molecular mechanisms of its constituent alkaloids. While formal clinical trial data is limited, a body of preclinical research provides insights into its hepatoprotective effects. The guide details the experimental protocols used in these studies, presents quantitative data from animal models, and visualizes the key signaling pathways modulated by its active ingredients.

## **History and Development**

**Hepasor** was developed by Dr. Denis Ekotto Mengata in Cameroon and has been available in Cameroonian pharmacies since 1989 as a treatment for viral hepatitis.[1] The drug is a plant-based formulation derived from Enantia chlorantha, a tree widespread in the forested areas of Africa.[1][2] The therapeutic agent is identified as protoberberine, extracted from the plant's bark.[1] **Hepasor** received its first marketing authorization in Cameroon in 1989 from the



Ministry of Public Health.[1] It is indicated for viral hepatitis (A, B, C, D, E, and G) and is formulated as a 250 ml drinkable solution.[1]

The core of **Hepasor**'s composition is a specific mixture of protoberberine alkaloids.

Table 1: Active Alkaloid Composition of Hepasor

| Alkaloid      | Percentage of Protoberberine Extract |
|---------------|--------------------------------------|
| Palmatine     | 65%                                  |
| Jatrorrhizine | 20%                                  |
| Columbamine   | 15%                                  |

Source: Labothera Laboratories Technical Form.[1]

## **Preclinical Evaluation and Efficacy**

The efficacy of **Hepasor** has been evaluated in a series of preclinical studies using rat models of chemically-induced liver injury. These studies, conducted primarily in the late 1980s and early 1990s, demonstrated the hepatoprotective and regenerative properties of the alkaloid mixture.

## **Summary of Preclinical Data**

The following tables summarize the key quantitative and qualitative findings from animal studies involving **Hepasor**.

Table 2: Effects of Hepasor on Biochemical Markers in Chemically-Traumatized Rat Livers



| Model / Inducing Agent | Key Biochemical Findings                                                                                                                                                                                                                                            | Reference |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Thioacetamide          | - Marked positive influence on Serum Alanine Transferase (S-ALT) activities and Serum Hydroxyproline (S-OH-PROL) values, particularly in female rats Some reduction in Serum Alkaline Phosphatase (S-AP) and Serum Creatinine (S-CREAT) values, also sex-dependent. | [3]       |
| D-galactosamine        | - Marked positive influence on<br>S-ALT activities and S-OH-<br>PROL values in female rats<br>Reduction in S-AP activity and<br>S-CREAT values, dependent<br>on sex.                                                                                                | [4]       |

| Allyl alcohol (AA) & D-galactosamine (GalN) | - Lowered the significant increase in S-ALT and S-AP values induced by AA.- Prevented the increase in S-ALT and decrease in S-OH-PROL values induced by GalN. |[5][6] |

Table 3: Histological and Morphological Effects of **Hepasor** in Chemically-Traumatized Rat Livers



| Model / Inducing Agent | Key Histological &<br>Morphological Findings                                                                                                           | Reference |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Thioacetamide          | <ul> <li>Improved blood flow and<br/>mitotic activity in the liver.</li> </ul>                                                                         | [3]       |
| D-galactosamine        | - Greatly furthered the healing process, eliminating megalocytosis and contraction of chromatins Nearly complete inhibition of further traumatization. | [4]       |

| Allyl alcohol (AA) & D-galactosamine (GalN) | - Fewer morphological changes and reduced necrotic areas observed with AA + **Hepasor**.- Nearly abolished the increase in binuclear cells, lymphocytes, and neutrophils induced by GalN. |[5][6] |

### **Experimental Protocols**

The preclinical studies on **Hepasor** utilized standardized methodologies to induce and assess liver damage in animal models.

Protocol 1: Thioacetamide-Induced Liver Injury Model

- Objective: To evaluate the effect of **Hepasor** on thioacetamide-traumatized rat liver.
- Animal Model: Rats (sex-specific effects were noted).
- Induction of Injury: Experimental liver injury was induced via intraperitoneal injections of thioacetamide.
- Treatment: Traumatized rats received subsequent intraperitoneal injections of **Hepasor**.
- Parameters Measured:
  - Biochemical Assays: Blood plasma was analyzed for Serum Alanine Transferase (S-ALT),
     Serum Alkaline Phosphatase (S-AP), Serum Creatinine (S-CREAT), Serum
     Hydroxyproline (S-OH-PROL), and Serum Calcium (S-Ca).



- Histological Analysis: Liver samples were collected for histological processing to observe changes in cell architecture, blood flow, and mitotic activity.
- Reference:[3]

Protocol 2: D-galactosamine-Induced Liver Injury Model

- Objective: To assess the regenerative effects of Hepasor on D-galactosamine-traumatized rat liver.
- Animal Model: Rats.
- Induction of Injury: Liver damage was provoked with intraperitoneal injections of D-galactosamine.
- Treatment: Traumatized rats were administered subsequent intraperitoneal injections of Hepasor.
- Parameters Measured:
  - Biochemical Assays: Similar to the thioacetamide model, blood plasma was analyzed for S-ALT, S-AP, S-CREAT, S-OH-PROL, and S-Ca.
  - Histological Analysis: Liver and kidney samples were processed to evaluate cellular architecture, looking for megalocytosis and chromatin changes.
- Reference:[4]

Protocol 3: Short-Term Allyl Alcohol and D-galactosamine Injury Models

- Objective: To examine the curative effect of **Hepasor** three days following acute liver injury.
- · Animal Model: Adult female rats.
- Induction of Injury: Two separate models were used: intraperitoneal injection of allyl alcohol (AA) or D-galactosamine (GalN).
- Treatment: Hepasor was administered after the initial traumatization.



- Parameters Measured:
  - Biochemical Assays: S-ALT, S-AP, and S-OH-PROL.
  - Histological Analysis: Liver biopsies were examined for necrotic areas, and counts of binuclear cells, lymphocytes, and neutrophils.
- Reference: [5][6]

## **Molecular Mechanisms and Signaling Pathways**

While direct studies on the complete **Hepasor** mixture are limited to the preclinical work mentioned above, recent research into its individual alkaloid components provides significant insight into the potential molecular mechanisms underlying its hepatoprotective effects.

### **Palmatine**

Palmatine has been shown to protect hepatocytes through multiple pathways. In models of alcoholic liver disease, it attenuates injury by promoting autophagy via the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[7] It has also been found to alleviate D-galactosamine/lipopolysaccharide-induced liver failure by modulating cytokine responses, specifically by decreasing tumor necrosis factor-alpha (TNF- $\alpha$ ) and increasing interleukin-10 (IL-10), thereby inhibiting apoptosis.[8] Furthermore, palmatine derivatives have been shown to repress hepatic fibrogenesis by inhibiting both the canonical TGF- $\beta$ 1/Smads pathway and the non-canonical JAK1/STAT3 pathway.[9]





#### Click to download full resolution via product page

**Caption:** Signaling pathways modulated by Palmatine leading to hepatoprotection.

### Columbamine

Columbamine has demonstrated anticancer effects in hepatocellular carcinoma (HCC) models. Its mechanism involves the suppression of key signaling pathways that are crucial for cell proliferation and survival, including the PI3K/AKT pathway and the p38 and ERK1/2 MAPK signaling pathways.[10] By down-regulating these pathways, columbamine can inhibit the growth of cancerous liver cells.





Click to download full resolution via product page

**Caption:** Columbamine's inhibitory action on key signaling pathways in liver cancer cells.

### **Jatrorrhizine**

Jatrorrhizine exhibits a range of beneficial pharmacological properties, including anti-inflammatory, anti-obesity, and hypolipidemic effects.[11][12] In the context of liver health, it can ameliorate pathophysiological changes like hepatocyte swelling and lipid accumulation.[11] This is achieved partly by regulating the expression of genes involved in lipid metabolism, such as the low-density lipoprotein receptor (LDLR), cholesterol  $7\alpha$ -hydroxylase (CYP7A1), and HMG-CoA reductase (HMGCR).[11] Furthermore, it has been shown to reduce the secretion of pro-inflammatory cytokines TNF- $\alpha$  and IL-6 in macrophages, suggesting a role in mitigating liver inflammation.[13]





Click to download full resolution via product page

**Caption:** Jatrorrhizine's workflow for improving liver health via metabolic and inflammatory control.

### **Conclusion and Future Directions**

**Hepasor** is a plant-derived drug with a long history of use in Cameroon for viral hepatitis. Preclinical studies have substantiated its hepatoprotective and regenerative properties in animal models of liver injury. The therapeutic effects of **Hepasor** are attributable to its active protoberberine alkaloids—palmatine, columbamine, and jatrorrhizine—which collectively act on a range of signaling pathways involved in autophagy, apoptosis, inflammation, fibrosis, and cellular proliferation.

While this body of research is promising, it is important to note the absence of extensive, publicly available clinical trial data that meets modern international standards. Future research should focus on:



- Standardized Clinical Trials: Conducting rigorous, controlled clinical trials to definitively establish the safety and efficacy of the specific **Hepasor** formulation in patients with viral hepatitis and other liver diseases.
- Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the combined alkaloids in humans.
- Synergistic Effects: Investigating the potential synergistic or additive interactions between palmatine, columbamine, and jatrorrhizine to understand if the combined formulation offers benefits beyond the individual components.

This technical guide provides a foundational understanding of **Hepasor** based on available data, highlighting its potential while underscoring the need for further clinical validation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ekolab.free.fr [ekolab.free.fr]
- 2. A Review on Traditionally Used African Medicinal Plant Annickia chlorantha, Its Phytochemistry, and Anticancer Potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural protoberberine alkaloids from Enantia chlorantha, palmatine, columbamine and jatrorrhizine for thioacetamide-traumatized rat liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regeneration of D-galactosamine-traumatized rat liver with natural protoberberine alkaloids from Enantia chlorantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoberberine alkaloids from Enantia chlorantha therapy of allyl-alcohol- and D-galactosamine-traumatized rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Palmatine attenuates hepatocyte injury by promoting autophagy via the AMPK/mTOR pathway after alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]







- 8. Palmatine attenuates D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Columbamine suppresses hepatocellular carcinoma cells through down-regulation of PI3K/AKT, p38 and ERK1/2 MAPK signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of jatrorrhizine hydrochloride in anti-alcoholic hepatitis based on network pharmacology and cellular experiments | Articles | Journal of Mathematical Medicine [slyyx.whuznhmedj.com]
- To cite this document: BenchChem. [A Technical Guide to Hepasor: History, Preclinical Development, and Molecular Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167786#the-history-and-development-of-hepasor-as-a-drug]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com